![molecular formula C42H50NiO6 B13740016 Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] CAS No. 15843-91-1](/img/structure/B13740016.png)
Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] typically involves the reaction of nickel(II) salts with 2-benzoyl-5-(octyloxy)phenol under controlled conditions . The reaction is usually carried out in an organic solvent such as methanol or ethanol, and the mixture is heated to facilitate the formation of the complex . The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production methods for Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] are similar to laboratory synthesis but are scaled up to accommodate larger quantities . The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity . Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are often employed to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel(III) complexes under specific conditions.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(I) or nickel(0) states.
Substitution: The phenolate ligands can be substituted with other ligands, leading to the formation of different nickel complexes.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nickel(III) complexes, while substitution reactions can produce a variety of nickel-ligand complexes .
Aplicaciones Científicas De Investigación
Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] has several scientific research applications, including:
Material Science: It is employed in the development of advanced materials, including polymers and coatings.
Biological Studies:
Industrial Applications: It is used in the production of high-performance materials and as a stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism by which Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] exerts its effects involves coordination with various substrates through its phenolate ligands . The nickel center can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic applications . The compound’s molecular targets and pathways include interactions with organic molecules and coordination with other metal centers .
Comparación Con Compuestos Similares
Similar Compounds
- Nickel(2+) bis[2-hydroxy-4-(octyloxy)benzophenonato]
- Nickel(2+) bis[2-(1H-benzimidazol-2-yl)benzoato]
- Vanadium(V) bis(phenolate) complexes
Uniqueness
Nickel(2+) bis[2-benzoyl-5-(octyloxy)phenolate] is unique due to its specific ligand structure, which imparts distinct electronic and steric properties . These properties enhance its catalytic activity and stability compared to other similar compounds . Additionally, the octyloxy group provides increased solubility in organic solvents, making it more versatile in various applications .
Propiedades
Número CAS |
15843-91-1 |
|---|---|
Fórmula molecular |
C42H50NiO6 |
Peso molecular |
709.5 g/mol |
Nombre IUPAC |
2-benzoyl-5-octoxyphenolate;nickel(2+) |
InChI |
InChI=1S/2C21H26O3.Ni/c2*1-2-3-4-5-6-10-15-24-18-13-14-19(20(22)16-18)21(23)17-11-8-7-9-12-17;/h2*7-9,11-14,16,22H,2-6,10,15H2,1H3;/q;;+2/p-2 |
Clave InChI |
QNRJQBMXIZKZSP-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)[O-].CCCCCCCCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


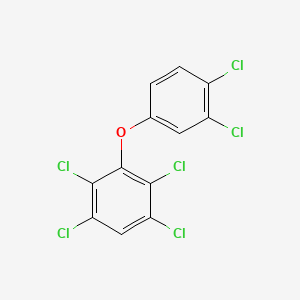
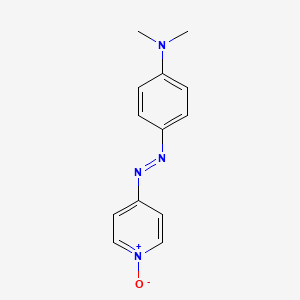
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)
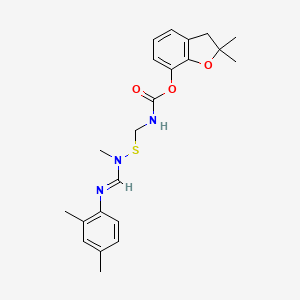
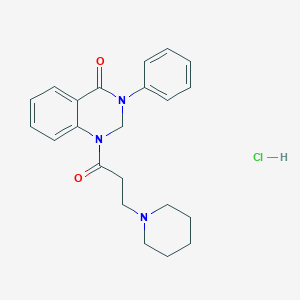


![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)


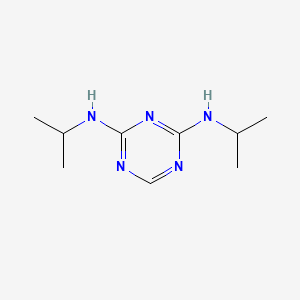

![butyl 4-[3-[2-(dimethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13740012.png)
![sodium;(4aR,6R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B13740013.png)
